Lipophilicity: 2-Amino vs. 1-Amino Regioisomer
The calculated partition coefficient (LogP) of the title 2‑amino regioisomer is 2.70, whereas the 1‑amino regioisomer (CAS 942145‑27‑9) is predicted to exhibit a lower LogP owing to the closer proximity of the polar primary amine to the carbamate and the oxane oxygen, which increases local hydrophilicity and hydrogen‑bond donor capacity . Although an experimentally determined LogP for the 1‑amino isomer is not available in public repositories, the structural difference translates into an estimated ΔLogP of approximately 0.3–0.5 log units, a shift that is significant for CNS penetration optimization where LogP values between 2 and 3 are often targeted.
| Evidence Dimension | Calculated LogP (octanol‑water partition coefficient) |
|---|---|
| Target Compound Data | 2.70 (Chemsrc computed LogP) |
| Comparator Or Baseline | 1‑Amino regioisomer (CAS 942145‑27‑9); LogP estimated at ≈ 2.2–2.4 based on structural analogy (no public experimental value) |
| Quantified Difference | ΔLogP ≈ 0.3–0.5 (target more lipophilic) |
| Conditions | Computed values using standard molecular descriptor algorithms (Chemsrc/PubChem). No experimental shake‑flask data available. |
Why This Matters
The higher LogP of the 2‑amino isomer can improve passive membrane permeability, making it a more suitable fragment for hit‑to‑lead optimization of orally bioavailable or CNS‑penetrant candidates.
